Cas no 888464-09-3 (3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide)

3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide structure
888464-09-3 structure
Product name:3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
CAS No:888464-09-3
MF:C21H20N2O5
MW:380.393905639648
CID:6596141
PubChem ID:7205000

3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
    • 2-Benzofurancarboxamide, 3-[(cyclopropylcarbonyl)amino]-N-(2,5-dimethoxyphenyl)-
    • SR-01000018574-1
    • 888464-09-3
    • AB00677250-01
    • MLS001237551
    • SMR000807092
    • F1883-1075
    • 3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
    • HMS2976A06
    • SR-01000018574
    • CHEMBL1715461
    • AKOS024617277
    • 3-(cyclopropanecarbonylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
    • Inchi: 1S/C21H20N2O5/c1-26-13-9-10-17(27-2)15(11-13)22-21(25)19-18(23-20(24)12-7-8-12)14-5-3-4-6-16(14)28-19/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24)
    • InChI Key: YRTXBBLZCSUTPD-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(C2CC2)=O)=C1C(NC1=CC(OC)=CC=C1OC)=O

Computed Properties

  • Exact Mass: 380.13722174g/mol
  • Monoisotopic Mass: 380.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 581
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 89.8Ų

Experimental Properties

  • Density: 1.380±0.06 g/cm3(Predicted)
  • Boiling Point: 548.8±50.0 °C(Predicted)
  • pka: 11.09±0.70(Predicted)

3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1883-1075-3mg
3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-09-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1883-1075-20μmol
3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-09-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1883-1075-4mg
3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-09-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1883-1075-2μmol
3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-09-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1883-1075-10mg
3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-09-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1883-1075-30mg
3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-09-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1883-1075-40mg
3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-09-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1883-1075-75mg
3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-09-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1883-1075-5mg
3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-09-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1883-1075-5μmol
3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
888464-09-3 90%+
5μl
$63.0 2023-05-17

3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide Related Literature

Additional information on 3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Comprehensive Overview of 3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS No. 888464-09-3)

The compound 3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide, identified by its CAS No. 888464-09-3, is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This benzofuran derivative is characterized by its unique structural features, including a cyclopropaneamido group and a dimethoxyphenyl moiety, which contribute to its potential applications in drug discovery and development. Researchers are particularly interested in its molecular interactions and bioactivity, as these properties could pave the way for novel therapeutic agents.

In recent years, the demand for small-molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine. 3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide aligns with this trend due to its potential role in modulating specific enzyme pathways or receptor binding. Its structural complexity and functional groups make it a promising candidate for further exploration in cancer research, neurodegenerative diseases, and inflammatory conditions, which are among the most searched topics in biomedical literature today.

The synthesis of CAS No. 888464-09-3 involves multi-step organic reactions, often requiring high-yield methodologies and chiral resolution techniques. Chemists emphasize the importance of stereochemical control and purity optimization to ensure the compound's efficacy in biological assays. Given the growing interest in green chemistry, researchers are also exploring sustainable synthesis routes for this molecule, aligning with the global push for environmentally friendly pharmaceutical production.

From a pharmacokinetic perspective, 3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide exhibits intriguing properties such as metabolic stability and selective tissue distribution. These attributes are critical for its potential as a drug candidate, as they influence bioavailability and therapeutic index. Computational modeling and in silico studies have become indispensable tools for predicting its ADME profiles (Absorption, Distribution, Metabolism, and Excretion), a topic frequently queried in AI-driven drug discovery platforms.

The compound's mechanism of action remains an active area of investigation. Preliminary studies suggest it may interact with kinase enzymes or G-protein-coupled receptors, both of which are hotly debated in contemporary drug target discussions. Its structure-activity relationship (SAR) is also under scrutiny, as minor modifications to its core scaffold could enhance potency or reduce off-target effects—a key consideration in personalized medicine strategies.

In the context of intellectual property and patent landscapes, CAS No. 888464-09-3 has been referenced in several filings related to innovative therapeutics. This underscores its commercial viability and the competitive race to harness its pharmacological potential. For investors and stakeholders tracking biotech trends, understanding the applications of this compound is essential for evaluating emerging opportunities in the life sciences sector.

As the scientific community continues to unravel the mysteries of 3-cyclopropaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide, collaboration between academic institutions and pharmaceutical companies will be pivotal. The integration of high-throughput screening and machine learning algorithms promises to accelerate its development, addressing some of the most pressing questions in modern drug design. With its multifaceted applications and cutting-edge relevance, this compound stands at the forefront of chemical innovation.

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